molecular formula C25H25N3O3S2 B2752255 4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 905676-88-2

4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2752255
CAS RN: 905676-88-2
M. Wt: 479.61
InChI Key: UFQXSKLPINSYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide, also known as BZS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BZS is a sulfonamide derivative that has a benzothiazole moiety attached to it. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Enzyme Inhibition

This compound and its derivatives have been extensively studied for their inhibitory effects on various human carbonic anhydrase isoforms, revealing significant potential in medical research. For example, research led by Ulus et al. (2016) on novel acridine-acetazolamide conjugates, which share a structural resemblance to the specified compound, demonstrated potent inhibition effects on carbonic anhydrase isoforms hCA I, II, IV, and VII. These findings suggest applications in designing inhibitors for conditions where carbonic anhydrase activity is implicated, such as glaucoma, edema, and certain neurological disorders (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

Molecular Synthesis and Characterization

Research into the synthesis and reactions of heterocyclic compounds has shown that derivatives of the specified compound can be synthesized and characterized for their structural and functional properties. Studies such as those by Chaloupka et al. (1977) offer insights into the synthesis of 8-membered heterocycles, showcasing the versatility of sulfonamide-based compounds in creating novel molecular structures with potential for further chemical and pharmacological exploration (Chaloupka, Vittorelli, Heimgartner, Schmid, Link, Bernauer, & Oberhänsli, 1977).

Pharmacological Applications

Beyond enzyme inhibition, sulfonamide derivatives, including those structurally related to "4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide," have been evaluated for their pharmacological properties. For instance, Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and assessed their in vitro biological activities, including antioxidant and antibacterial properties. This demonstrates the compound's potential utility in developing new therapeutic agents with antimicrobial and antioxidant capacities (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-4-28(16-19-8-6-5-7-9-19)33(30,31)21-12-10-20(11-13-21)24(29)27-25-26-22-15-17(2)14-18(3)23(22)32-25/h5-15H,4,16H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQXSKLPINSYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.